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molecular formula C11H15NO5 B8277978 methyl N-(2-hydroxyethyl)-3-carbomethoxypyrrole-2-acetate

methyl N-(2-hydroxyethyl)-3-carbomethoxypyrrole-2-acetate

Cat. No. B8277978
M. Wt: 241.24 g/mol
InChI Key: ASPZPNMMJSPPJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04232038

Procedure details

To a stirred solution of 4.1 g of methyl N-(2-hydroxyethyl)-3-carbomethoxypyrrole-2-acetate in 35 ml of dry dichloromethane cooled to -10° C., are added 2.65 ml of triethylamine and thereafter, in a dropwise fashion, 1.46 ml of methanesulfonyl chloride, maintaining the temperature of the reaction mixture at -10° to -5° C. The course of the reaction is followed by t.l.c. analysis using chloroform:acetone (90:10). When the reaction appears to be complete (about 30 minutes after the addition of the methanesulfonyl chloride is terminated) there is added slowly 10 ml of water. The organic phase is separated, washed with water (3×30 ml), dried over sodium sulfate and evaporated under reduced pressure. Crystallization of the residue from dichloromethane affords 4.75 g (77.7%) of methyl N-(2-mesyloxyethyl)-3-carbomethoxypyrrole-2-acetate (V,R=H), m.p. 99°-101° C.
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
2.65 mL
Type
reactant
Reaction Step Two
Quantity
1.46 mL
Type
reactant
Reaction Step Three
Name
chloroform acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][N:4]1[CH:8]=[CH:7][C:6]([C:9]([O:11][CH3:12])=[O:10])=[C:5]1[CH2:13][C:14]([O:16][CH3:17])=[O:15].C(N(CC)CC)C.[CH3:25][S:26](Cl)(=[O:28])=[O:27].C(Cl)(Cl)Cl.CC(C)=O>ClCCl>[S:26]([O:1][CH2:2][CH2:3][N:4]1[CH:8]=[CH:7][C:6]([C:9]([O:11][CH3:12])=[O:10])=[C:5]1[CH2:13][C:14]([O:16][CH3:17])=[O:15])([CH3:25])(=[O:28])=[O:27] |f:3.4|

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
OCCN1C(=C(C=C1)C(=O)OC)CC(=O)OC
Name
Quantity
35 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.65 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1.46 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
chloroform acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl.CC(=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
about 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
is terminated) there
ADDITION
Type
ADDITION
Details
is added slowly 10 ml of water
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
WASH
Type
WASH
Details
washed with water (3×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Crystallization of the residue from dichloromethane

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(C)OCCN1C(=C(C=C1)C(=O)OC)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.75 g
YIELD: PERCENTYIELD 77.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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